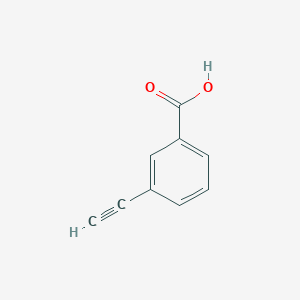

3-Ethynylbenzoic acid

Description

Properties

IUPAC Name |

3-ethynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPIMLZTBYCDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579234 | |

| Record name | 3-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10601-99-7 | |

| Record name | 3-Ethynylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10601-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Identity and Physicochemical Profile

An In-depth Technical Guide to 3-Ethynylbenzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core attributes of this compound, moving beyond simple data recitation to provide field-proven insights into its synthesis, reactivity, and application. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and reliability in your research endeavors.

This compound, identified by CAS Number 10601-99-7 , is a bifunctional organic compound of significant interest in modern chemical synthesis.[1][2] Its structure uniquely combines a carboxylic acid and a terminal alkyne, positioning it as a highly versatile molecular building block. The carboxylic acid group provides a handle for forming esters and amides, while the terminal alkyne is a gateway to a vast array of transformations, most notably Sonogashira couplings and azide-alkyne "click" chemistry cycloadditions. This dual functionality makes it an invaluable linker molecule in fields ranging from medicinal chemistry to polymer science.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing a critical data baseline for experimental design.

| Property | Value | Source(s) |

| CAS Number | 10601-99-7 | [1][2] |

| Molecular Formula | C₉H₆O₂ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1] |

| Appearance | Powder / Solid | |

| Melting Point | 164-171 °C | |

| Functional Groups | Carboxylic Acid, Terminal Alkyne | |

| Recommended Storage | 2-8°C, in a tightly sealed container | [3] |

| IUPAC Name | This compound | [1] |

| InChI Key | PHPIMLZTBYCDSX-UHFFFAOYSA-N | [1] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most reliably achieved via a Sonogashira coupling reaction, a cornerstone of modern cross-coupling chemistry. This protocol outlines a common and effective pathway starting from 3-iodobenzoic acid.

Causality of Experimental Choices:

-

Starting Material: 3-Iodobenzoic acid is selected over its bromo- or chloro-analogs due to the higher reactivity of the C-I bond in palladium-catalyzed cross-coupling, leading to better yields and faster reaction times.

-

Alkyne Source: Trimethylsilylacetylene (TMSA) is used as the alkyne coupling partner. The bulky trimethylsilyl (TMS) group serves two purposes: it prevents the terminal alkyne from undergoing undesired side reactions (like Glaser coupling), and it is easily removed in a subsequent step under mild conditions.

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is employed. The palladium complex is the primary catalyst for the cross-coupling, while the copper co-catalyst facilitates the formation of a key copper(I) acetylide intermediate, accelerating the reaction rate.

-

Base and Solvent: A base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves to neutralize the hydrogen iodide generated during the reaction and to deprotonate the terminal alkyne in situ. Dioxane or THF are common solvents that effectively dissolve both the organic and organometallic species.

Synthetic Workflow Diagram

Caption: A two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Sonogashira Coupling of 3-Iodobenzoic Acid with TMSA

-

To a dry, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-iodobenzoic acid (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).

-

Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

-

Add anhydrous solvent (e.g., a 2:1 mixture of THF and triethylamine). Stir to dissolve the solids.

-

Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.

-

Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The resulting crude product, 3-((trimethylsilyl)ethynyl)benzoic acid, can be purified by column chromatography or taken directly to the next step.

Step 2: Deprotection of the TMS Group

-

Dissolve the crude product from Step 1 in a mixture of methanol and THF.

-

Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Once the reaction is complete, neutralize the mixture by adding 1M HCl until the pH is acidic (~pH 2-3).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization if necessary.

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective modification, making it a powerful tool for constructing complex molecular architectures.

Key Reaction Pathways

Caption: Orthogonal reactivity of this compound.

-

Applications in Drug Discovery: The alkyne group is a key component in "click" chemistry, a bioorthogonal reaction used to link molecules with high efficiency and specificity.[4] This has made this compound a popular building block for synthesizing PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and complex metabolic probes. The carboxylic acid can be used to attach the molecule to a payload or a targeting ligand.

-

Applications in Materials Science: The rigid, linear structure imparted by the ethynyl group makes this molecule an excellent candidate for creating liquid crystals, conductive polymers, and metal-organic frameworks (MOFs).[5] The carboxylic acid can coordinate to metal centers in MOFs or serve as an anchor point for surface functionalization.

Spectroscopic Characterization: A Guide to Verification

Confirming the identity and purity of this compound is critical. Below are the expected spectroscopic signatures.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Carboxylic Acid (-COOH) | >10 ppm (broad singlet) | Exchangeable with D₂O. |

| Aromatic (-C₆H₄-) | 7.5 - 8.5 ppm (multiplets) | Complex splitting pattern characteristic of 1,3-disubstitution. | |

| Acetylenic (-C≡C-H) | ~3.0 - 3.5 ppm (singlet) | Sharp, distinct singlet. | |

| ¹³C NMR | Carbonyl (-C=O) | ~165 - 170 ppm | |

| Aromatic (-C₆H₄-) | ~120 - 140 ppm | Multiple signals corresponding to the different aromatic carbons. | |

| Alkynyl (-C≡C-) | ~75 - 85 ppm | Two distinct signals for the two sp-hybridized carbons. | |

| FT-IR | O-H Stretch | 2500 - 3300 cm⁻¹ (broad) | Characteristic very broad band for a carboxylic acid dimer.[6] |

| C-H Stretch (Alkyne) | ~3300 cm⁻¹ (sharp, strong) | Unmistakable sharp peak indicating a terminal alkyne. | |

| C≡C Stretch (Alkyne) | ~2100 cm⁻¹ (weak to medium) | Sometimes weak or absent due to symmetry. | |

| C=O Stretch (Carbonyl) | ~1700 cm⁻¹ (strong) | Strong, sharp peak for the carbonyl group.[6] |

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.

GHS Hazard Information[1]

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Skin Sensitization | H317: May cause an allergic skin reaction | Warning |

| Eye Irritation | H319: Causes serious eye irritation | Warning |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[7][8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or exothermic reactions.[9][10]

-

Spill & Exposure: In case of skin contact, wash immediately with soap and water.[7] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] If swallowed, seek immediate medical attention.[1]

References

- This compound | C9H6O2 | CID 15897047. (n.d.). PubChem.

- The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound (95%). (n.d.). Amerigo Scientific.

- Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. (n.d.). ResearchGate.

- This compound, 1 X 1 g (724645-1G). (n.d.). Alkali Scientific.

- Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark.

- SDS of Benzoic Acid: Important Data and Information Collected. (2023). A-Z Chemistry.

- 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. (n.d.). PubChem.

- Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (2006). NOP.

- Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (n.d.). ResearchGate.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

Sources

- 1. This compound | C9H6O2 | CID 15897047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 3. alkalisci.com [alkalisci.com]

- 4. nbinno.com [nbinno.com]

- 5. 10602-00-3|4-Ethynylbenzoic acid|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 3-Ethynylbenzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide a deeper understanding of its properties, synthesis, and applications, grounded in established scientific principles.

Core Molecular Identity and Properties

This compound is a bifunctional organic compound featuring both a carboxylic acid and a terminal alkyne (ethynyl group) attached to a benzene ring at the meta position. This unique architecture makes it a valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry.

Fundamental Molecular Data

The precise molecular weight of a compound is foundational for all stoichiometric calculations, analytical characterizations, and experimental designs. The molecular formula of this compound is C₉H₆O₂.[1][2][3] Based on this, its molecular weight is calculated to be 146.14 g/mol .[1][2][3]

A summary of its core identifiers and physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 146.14 g/mol | [1][2][3] |

| Molecular Formula | C₉H₆O₂ | [1][2][3] |

| CAS Number | 10601-99-7 | [1][2] |

| Physical Form | Powder | [2] |

| Melting Point | 164-171 °C | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | OC(=O)c1cccc(c1)C#C | [1][2] |

| InChI Key | PHPIMLZTBYCDSX-UHFFFAOYSA-N | [1][2] |

Structural Elucidation and Crystallography

The molecule's structure dictates its reactivity and intermolecular interactions. The carboxylic acid group is nearly coplanar with the benzene ring, with a slight dihedral angle of approximately 2.49°.[3] This planarity influences crystal packing and molecular interactions.

In its solid state, this compound forms classic acid-acid inversion dimers through pairs of O—H⋯O hydrogen bonds.[3] These dimers are further linked by C—H⋯O hydrogen bonds, creating chains within the crystal lattice.[3] This well-defined crystal structure has been characterized by X-ray diffraction.[1][3]

Caption: 2D structure of this compound.

Synthesis and Spectroscopic Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its effective use in research and development.

Synthetic Protocol: Saponification Route

A common and effective method for preparing this compound involves the saponification (hydrolysis) of its corresponding methyl or ethyl ester. This protocol is chosen for its high yield and straightforward purification.

Principle of Causality: The choice of a strong base like lithium hydroxide (LiOH) ensures the complete and irreversible hydrolysis of the ester to its carboxylate salt. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution due to its lower solubility.

Step-by-Step Experimental Protocol:

-

Dissolution: Dissolve the starting material, methyl 3-ethynylbenzoate, in a mixture of methanol and water.

-

Saponification: Add an excess of lithium hydroxide (LiOH) to the solution. Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify it by slowly adding 1M hydrochloric acid (HCl) until the pH is approximately 2. A precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water to remove inorganic salts.

-

Drying: Dry the product under vacuum to yield the final this compound. Further purification can be achieved by recrystallization, for instance, through vapor diffusion of dichloromethane/hexane.[3]

Caption: Workflow for the synthesis of this compound via saponification.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

-

¹H-NMR: The proton NMR spectrum provides a distinct fingerprint. Key expected signals include a singlet for the acidic proton of the carboxylic acid (typically downfield, >10 ppm), aromatic protons in the 7-8 ppm region, and a characteristic singlet for the acetylenic proton around 3-4 ppm.[3]

-

¹³C-NMR: The carbon NMR spectrum confirms the presence of all nine carbon atoms, including the carbonyl carbon of the acid (~166 ppm), the two sp-hybridized carbons of the alkyne group (~80-85 ppm), and the aromatic carbons.[3]

Applications in Research and Drug Development

The dual functionality of this compound makes it a versatile reagent.

Role as a Bifunctional Linker

The carboxylic acid can be readily converted into an activated ester or amide, allowing it to be coupled to biomolecules like proteins or peptides. The terminal alkyne serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or for Sonogashira coupling reactions. This makes it an ideal linker for creating complex bioconjugates or functionalized materials.

Caption: Reactivity pathways of this compound as a bifunctional linker.

Building Block for Novel Materials

The rigid structure imparted by the benzene ring and alkyne group makes this compound a candidate for the synthesis of liquid crystals and porous organic polymers.[4] Its derivatives have been explored for creating materials with specific electronic or optical properties.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: this compound is harmful if swallowed and causes serious eye irritation.[2] It may also cause an allergic skin reaction.[2]

-

Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C.[2][5]

References

- PubChem. 4-Ethynylbenzoic acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/589706

- PubChem. This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/15897047

- Cheméo. Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5). URL: https://www.chemeo.com/cid/41-026-0/3-Ethylbenzoic-acid

- NIST. 3-Ethylbenzoic acid. NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C619205

- Sigma-Aldrich. This compound 95%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/724645

- BLD Pharm. 4-Ethynylbenzoic acid. URL: https://www.bldpharm.com/products/10602-00-3.html

- Sigma-Aldrich. Product Page 724645. URL: https://www.sigmaaldrich.

- Alkali Scientific. This compound, 1 X 1 g (724645-1G). URL: https://www.alkaliscientific.com/3-ethynylbenzoic-acid-1-x-1-g-724645-1g.html

- Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o750–o751. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4604715/

- PubChem. Benzoic acid, 3-ethyl-. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/96207

Sources

An In-depth Technical Guide to the Physical Properties of 3-Ethynylbenzoic Acid

For professionals in the fields of medicinal chemistry, organic synthesis, and materials science, a granular understanding of a molecule's physical properties is paramount. These characteristics govern everything from reaction kinetics and purification strategies to bioavailability and formulation in drug development. 3-Ethynylbenzoic acid (CAS No. 10601-99-7) is a bifunctional molecule of significant interest, serving as a versatile building block, particularly as a linker in bioconjugation and a key component in "click chemistry" applications.[1][2][3] This guide provides a comprehensive examination of its core physical properties, blending established data with expert analysis to explain the causality behind its behavior. It is designed to be a self-validating resource, empowering researchers to both understand and empirically verify the properties of this important compound.

Core Molecular and Physical Characteristics

This compound is a crystalline solid under standard conditions.[4] Its structure, featuring a rigid benzene ring substituted with a carboxylic acid and a terminal alkyne, dictates its physical behavior, blending the aromatic character of benzoic acid with the unique reactivity of an ethynyl group.

A summary of its fundamental properties is presented in Table 1.

Table 1: Summary of Core Physical Properties for this compound

| Property | Value | Source(s) |

| CAS Number | 10601-99-7 | [4][5] |

| Molecular Formula | C₉H₆O₂ | [4][5] |

| Molecular Weight | 146.14 g/mol | [4][5] |

| Appearance | White to off-white powder/crystalline solid | [4] |

| Melting Point | 164–171 °C | [4] |

| Storage Temperature | 2–8 °C (Refrigerated) | [4][6] |

Thermal Properties: Melting Point and Thermal Stability

The relatively high melting point of 164–171 °C is indicative of strong intermolecular forces within the crystal lattice.[4] Detailed crystallographic studies reveal that molecules of this compound form classic acid-acid inversion dimers through pairs of O—H⋯O hydrogen bonds.[7] This robust hydrogen bonding network is the primary contributor to the thermal energy required to transition the substance from a solid to a liquid state.

An experimental boiling point for this compound is not reported in the literature. This is common for many functionalized benzoic acids, which tend to undergo thermal decomposition before boiling at atmospheric pressure. The primary mechanism of degradation for benzoic acids at high temperatures is decarboxylation.[8] While benzoic acid itself is stable up to 300 °C, its derivatives often decompose between 200–250 °C.[8] It is therefore highly probable that this compound will decompose upon heating above its melting point, precluding the determination of a standard boiling point.

Solubility Profile (Predicted)

-

Aqueous Solubility: The parent molecule, benzoic acid, has a low solubility in water at room temperature (3.44 g/L at 25 °C).[9] The introduction of the ethynyl group—a nonpolar, hydrophobic moiety—is expected to further decrease its solubility in aqueous media. Therefore, this compound is predicted to be sparingly soluble to insoluble in water.

-

Organic Solvent Solubility: The aromatic ring and the alkyne group suggest good solubility in many common organic solvents. The isomeric 4-ethynylbenzoic acid is known to be soluble in ethanol and acetone.[10] Benzoic acid itself is soluble in acetone, ethanol, and diethyl ether.[9] It is therefore predicted that this compound will exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF, THF, acetone) and alcohols (e.g., methanol, ethanol), and moderate to low solubility in nonpolar solvents like hexanes.

This predicted profile underscores the necessity of empirical verification for specific applications, as outlined in the experimental protocols section.

Acidity (pKa)

The pKa is a critical parameter for drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The experimental pKa of this compound has not been reported. However, it can be reliably estimated.

The pKa of benzoic acid in water is approximately 4.20.[9] The primary determinant of this value is the resonance stabilization of the conjugate base (benzoate). Substituents on the benzene ring can modulate this acidity. The ethynyl group at the meta-position acts as a weak electron-withdrawing group through induction, which helps to stabilize the negative charge of the carboxylate anion. This stabilization should, in principle, make the acid slightly stronger (i.e., lower its pKa) compared to benzoic acid. For comparison, the predicted pKa of the related 3-ethylbenzoic acid is 4.27, with the ethyl group being weakly electron-donating.[11] Therefore, the pKa of this compound is anticipated to be slightly lower than 4.20 .

Spectroscopic and Structural Characterization

Spectroscopic data is essential for confirming the identity and purity of a compound. Below are the key spectral features for this compound, including both experimental and anticipated data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Experimental data obtained in DMSO-d₆ confirms the structure.[7]

Table 2: Experimental ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment 13.22 Singlet (broad) 1H Carboxylic Acid (-COO H ) 7.94-7.97 Multiplet 2H Aromatic (H2, H6) 7.71-7.73 Multiplet 1H Aromatic (H4) 7.53 Triplet 1H Aromatic (H5) | 4.30 | Singlet | 1H | Acetylenic (-C≡CH ) |

-

¹³C NMR (Anticipated): Based on the structure and known values for substituted benzenes, the following ¹³C NMR signals are expected.[12][13]

-

Carboxylic Carbon (-COOH): ~167-172 ppm. This carbon is significantly deshielded due to its bonding to two electronegative oxygen atoms.

-

Aromatic Carbons (C1-C6): ~120-135 ppm. Six distinct signals are expected due to the lack of symmetry. The carbon attached to the carboxylic acid (C1) and the carbon attached to the alkyne (C3) will be distinct from the others.

-

Alkynyl Carbons (-C≡CH): ~80-85 ppm. Two signals are expected for the two sp-hybridized carbons of the alkyne.

-

Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum is invaluable for identifying the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. This characteristic broadness is due to strong hydrogen bonding.

-

C≡C-H Stretch (Terminal Alkyne): A sharp, strong peak near 3300 cm⁻¹ . The presence of this peak is a definitive indicator of the terminal alkyne.

-

C≡C Stretch (Alkyne): A weak but sharp peak around 2100-2150 cm⁻¹ .

-

C=O Stretch (Carboxylic Acid): A very strong, sharp peak around 1700-1725 cm⁻¹ .

-

C=C Stretches (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Anticipated)

In a typical Electron Ionization (EI) mass spectrum, the following key fragments would be expected:

-

Molecular Ion ([M]⁺): A peak at m/z = 146 , corresponding to the molecular weight of the compound.

-

Loss of -OH ([M-17]⁺): A peak at m/z = 129 , resulting from the loss of a hydroxyl radical. This forms a stable acylium ion.

-

Loss of -COOH ([M-45]⁺): A peak at m/z = 101 , corresponding to the loss of the entire carboxyl group, leaving the ethynylphenyl cation. This is often a significant fragment for benzoic acids.

Experimental Protocols for Property Verification

Trustworthiness in research demands that key data can be independently verified. The following section provides detailed, step-by-step protocols for determining the fundamental physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on standard laboratory procedures for determining the melting point of a crystalline organic solid.[14][15][16]

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, a globally recognized standard for determining solubility in water.[1][9] The same principle applies to organic solvents.

-

System Preparation: To a series of vials, add a measured volume (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, acetone).

-

Addition of Solute: Add an excess amount of this compound to each vial. An amount sufficient to ensure solid material remains undissolved after equilibration is critical.[17]

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

-

Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The solubility is reported as the average concentration from replicate measurements (e.g., in g/L or mol/L).

pKa Determination (Potentiometric Titration)

This protocol follows the principles outlined in OECD Guideline 112 and standard laboratory procedures for determining dissociation constants.[4][5][7]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Relevance and Application in Drug Development

The physical properties of this compound are not merely academic; they directly inform its utility in pharmaceutical research. The terminal alkyne functional group makes this molecule an ideal participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the most prominent example of "click chemistry".[1]

In this context, this compound can be used as a bifunctional linker .

-

The carboxylic acid provides a handle for attachment to a drug molecule, a peptide, or a solid support via standard ester or amide bond formation.

-

The terminal alkyne serves as the reactive partner for an azide-functionalized molecule (e.g., a biological target, a fluorescent tag, or a polyethylene glycol chain), forming a highly stable triazole linkage.[2]

This dual functionality allows for the modular and efficient construction of complex bioconjugates and drug delivery systems, making a thorough understanding of its physical properties essential for any researcher looking to leverage its synthetic potential.

References

- Benzoic acid. (n.d.). In Wikipedia.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15897047, this compound.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Royal Society of Chemistry. (n.d.). Supplementary Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).

- Massachusetts Institute of Technology. (n.d.). Experiment #5: The Potentiometric Titration of an Acid Mixture. MIT DSpace.

- Gao, C., et al. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. ACS Chemical Biology.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o750–o751.

- University of Calgary. (n.d.). Melting point determination.

- Avila, C. M., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 45-54.

- Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy.

- Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water.

- Mizyuk, V., et al. (2008). Peculiarities of NMR 13C spectra of benzoic acid and alkylbenzoates. II. Regular spectra differences between benzoic fragments. Chemistry & Chemical Technology, 2(4), 249-262.

- SSERC. (n.d.). Melting point determination.

- Jiang, H., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669.

- U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method.

- Kumar, A., & Singh, R. K. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 16(12), 5943-5948.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Amerigo Scientific. (n.d.). This compound (95%).

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.

- Klenner, F., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets, 125(11).

- ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM E324-23.

- Verma, S. (2015). A Novel Loom of Click Chemistry in Drug Discovery. International Journal of Drug Development and Research, 7(4), 18-26.

- Khajavi, S., Oksman, K., & van Heiningen, A. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Supercritical Fluids, 55(1), 327-332.

- Reddit. (2024). H nmr peaks of benzoic acid. r/chemhelp.

- Zhang, X., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 624-628.

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. govinfo.gov [govinfo.gov]

- 3. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

- 10. filab.fr [filab.fr]

- 11. researchgate.net [researchgate.net]

- 12. food.ec.europa.eu [food.ec.europa.eu]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. scielo.br [scielo.br]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

3-Ethynylbenzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Ethynylbenzoic Acid in Organic Solvents

Abstract

This compound is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry, materials science, and organic synthesis. Its utility in these fields is fundamentally governed by its physicochemical properties, paramount among which is its solubility in organic solvents. Solubility dictates the choice of reaction media, purification strategies such as crystallization, and the feasibility of formulation for drug delivery. This guide provides a comprehensive analysis of the solubility characteristics of this compound. It synthesizes theoretical principles, analyzes the impact of molecular structure on solvent interactions, and presents a detailed, field-proven protocol for the experimental determination of its solubility. Due to a notable absence of published quantitative solubility data for this specific compound, this document leverages data from structural analogues to provide reasoned estimations, thereby highlighting a critical knowledge gap and empowering researchers to generate the precise data required for their applications.

Introduction: The Significance of this compound

This compound (CAS 10601-99-7, Molecular Weight: 146.14 g/mol ) is a rigid, aromatic carboxylic acid featuring two key functional groups: a carboxylic acid and a terminal alkyne.[1] This unique combination allows for orthogonal chemical modifications, making it a valuable synthon. The carboxylic acid group provides a handle for amide bond formation, esterification, or salt formation, while the terminal alkyne is amenable to a host of powerful transformations, including Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and polymerization.

Understanding and controlling the solubility of this compound is a non-trivial prerequisite for its effective application. Poor solubility can lead to low reaction yields, challenging purifications, and unpredictable bioavailability in pharmaceutical contexts.[2] This guide serves as a foundational resource for any scientist looking to work with this compound, providing the theoretical grounding and practical methodologies necessary to make informed decisions about solvent selection and handling.

Physicochemical Properties & Molecular Structure Analysis

The solubility behavior of this compound is a direct consequence of its molecular architecture. The molecule can be deconstructed into three key regions, each contributing distinct intermolecular forces.

-

Carboxylic Acid Group (-COOH): This is the primary polar and protic center of the molecule. It is a strong hydrogen bond donor (the hydroxyl proton) and a strong hydrogen bond acceptor (the carbonyl oxygen and hydroxyl oxygen). This group is responsible for its acidic nature, with a predicted pKa of approximately 3.99, making it a moderately strong organic acid.[3]

-

Phenyl Ring: The benzene ring is a large, nonpolar, and hydrophobic component. It primarily interacts via van der Waals forces (specifically, dispersion forces) and can participate in π-π stacking interactions.

-

Ethynyl Group (-C≡CH): The terminal alkyne is a relatively nonpolar, linear functional group. The sp-hybridized C-H bond has weak acidic character and can act as a very weak hydrogen bond donor. The triple bond itself has electron density (π-system) that can interact with polarizable solvents.

The crystal structure of this compound reveals that in the solid state, molecules form classic acid-acid inversion dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups.[4] To dissolve the solid, a solvent must provide sufficient energy and favorable interactions to overcome this stable crystal lattice.

Theoretical Principles of Solubility: A Predictive Framework

The venerable principle of "like dissolves like" provides a foundational framework for predicting solubility.[5][6] This can be refined by considering the specific intermolecular forces at play between this compound (the solute) and a potential solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate the carboxylic acid group by forming strong hydrogen bonds, disrupting the solute-solute dimers found in the crystal lattice. Therefore, this compound is expected to exhibit high solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents are strong hydrogen bond acceptors but lack a donor proton. They can interact strongly with the carboxylic acid's hydroxyl proton. Solvents like DMSO and DMF are particularly effective due to their high polarity and ability to disrupt hydrogen bonding networks. Acetone and THF are also good hydrogen bond acceptors. Solubility is expected to be high to moderate in this class, likely following the order of polarity and hydrogen bond accepting strength: DMSO > DMF > Acetone > THF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They are incapable of forming hydrogen bonds and cannot effectively solvate the highly polar carboxylic acid group. While the phenyl ring offers some favorable interaction with toluene (a fellow aromatic), the energy required to break the crystal lattice is not sufficiently compensated. Consequently, this compound is expected to have very low solubility in nonpolar solvents.

-

Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents present a mixed case. Dichloromethane can act as a very weak hydrogen bond donor, while ethyl acetate is a hydrogen bond acceptor.[1] They can interact with different parts of the solute molecule. Solubility is predicted to be low to moderate .

The following diagram illustrates the key intermolecular interactions that govern the dissolution process.

Caption: Key interactions between this compound and solvent classes.

Estimated Solubility Profile of this compound

While direct experimental data is scarce, we can construct an estimated solubility profile based on the principles above and published data for close structural analogues like benzoic acid and 3-nitrobenzoic acid.[1][7] The ethynyl group is less polar than a nitro group but provides more structural rigidity and different electronic properties than a simple hydrogen in benzoic acid.

Table 1: Estimated Qualitative Solubility of this compound at Ambient Temperature (20-25 °C)

| Solvent Class | Solvent | Predicted Solubility | Rationale for Estimation |

| Polar Protic | Methanol | High | Excellent H-bond donor/acceptor. Benzoic acid exhibits high solubility in methanol.[1] The ethynyl group is not expected to significantly reduce compatibility. |

| Ethanol | High | Similar to methanol, provides strong H-bonding interactions. Benzoic acid solubility is very high in ethanol.[8][9] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | Exceptionally strong H-bond acceptor and highly polar, very effective at dissolving carboxylic acids. |

| N,N-Dimethylformamide (DMF) | Very High | Strong H-bond acceptor and highly polar, similar to DMSO. | |

| Acetone | Moderate to High | Good H-bond acceptor. Benzoic acid is readily soluble in acetone. | |

| Tetrahydrofuran (THF) | Moderate | Moderate H-bond acceptor, less polar than acetone. | |

| Intermediate | Dichloromethane (DCM) | Low to Moderate | Can engage in weak H-bonding. Benzoic acid has limited but measurable solubility.[10] The nonpolar regions of the solute will interact favorably. |

| Ethyl Acetate | Moderate | Good H-bond acceptor with significant nonpolar character. Provides a balance of interactions. Benzoic acid is known to be soluble in ethyl acetate.[8] | |

| Nonpolar | Toluene | Low | Aromatic nature provides some favorable π-stacking with the phenyl ring, but cannot solvate the carboxylic acid. Benzoic acid has low solubility.[7] |

| Hexane | Very Low / Insoluble | Aliphatic nonpolar solvent. Lacks any effective mechanism to interact with the polar carboxylic acid group and overcome the crystal lattice energy. |

Note: This table presents estimations and should be confirmed by experimental measurement for any critical application.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The definitive method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method, which is considered the gold standard by regulatory bodies and in academic research.[11][12] This protocol ensures the system reaches a true equilibrium between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to become saturated. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is quantified using a suitable analytical technique (e.g., UV-Vis Spectroscopy, HPLC).

Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology

-

Preparation:

-

Add an excess of solid this compound to a series of vials (e.g., 20 mL scintillation vials). "Excess" is critical; a good rule of thumb is to add enough solid such that a visible amount remains undissolved at the end of the experiment.

-

Causality: Using an excess of solid ensures that the dissolution process reaches its equilibrium limit, defining the saturation point. Without excess solid, you would only measure the amount added, not the solubility limit.

-

-

Solvent Addition:

-

Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly with caps that have a solvent-resistant liner (e.g., PTFE) to prevent evaporation during the experiment.

-

-

Equilibration:

-

Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples at a moderate speed (e.g., 150 rpm) for a predetermined period. A duration of 24 to 48 hours is typically sufficient for most organic systems to reach equilibrium.[13] Preliminary experiments can be run to confirm the time needed to reach a plateau in concentration.

-

Causality: Constant temperature is crucial as solubility is highly temperature-dependent.[7] Agitation ensures the entire solvent volume is continuously exposed to the solid, facilitating the dissolution process and preventing localized saturation gradients.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for several hours to let the excess solid settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed.

-

Causality: It is imperative that the solution analyzed is free of any undissolved microcrystals, as these would artificially inflate the measured concentration. Settling followed by centrifugation provides a robust method for clarification.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

-

For an extra level of certainty, filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial.

-

Self-Validation: The filtration step validates the clarity of the supernatant. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

Accurately dilute the saturated solution with the same solvent in a volumetric flask to a concentration that falls within the linear range of your analytical method's calibration curve.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the standards and the diluted sample using a validated analytical method (e.g., measuring absorbance at the λ_max via UV-Vis, or peak area via HPLC).

-

Construct a calibration curve (e.g., Absorbance vs. Concentration) and determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express solubility in desired units (e.g., mg/mL, g/L, or mol/L).

-

The following diagram outlines this experimental workflow.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion and Practical Implications

This compound presents a solubility profile dominated by its polar carboxylic acid group. It is predicted to be highly soluble in polar protic and aprotic solvents (alcohols, DMSO, DMF) and poorly soluble in nonpolar media (alkanes). This profile provides clear guidance for its practical application:

-

For Synthesis: Polar aprotic solvents like THF, DMF, or ethyl acetate are likely excellent choices for reactions involving the carboxylic acid (e.g., amide couplings) or the alkyne (e.g., Sonogashira couplings), as they should provide good solubility for the starting material.

-

For Purification: The significant difference in solubility between polar and nonpolar solvents suggests that crystallization is a highly viable purification strategy. A mixed-solvent system, such as dissolving the crude product in a moderate solvent like ethyl acetate and then adding a nonpolar anti-solvent like hexane, would likely induce precipitation of the purified compound.

-

For Drug Development: The poor predicted solubility in nonpolar environments, analogous to lipid bilayers, suggests that the parent acid may have limited passive diffusion. Formulation strategies, such as salt formation (e.g., sodium 3-ethynylbenzoate), would dramatically increase aqueous solubility but would need to be balanced against membrane permeability requirements.

The lack of published quantitative data underscores the importance of performing the experimental work outlined in this guide. By following the robust shake-flask protocol, researchers can generate the reliable, application-specific solubility data needed to unlock the full potential of this versatile chemical building block.

References

- Cheng, W., Feng, S., Cui, X., & Cheng, F. (2013). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K.

- PubChem. This compound Compound Summary. (Retrieved Jan 2026). [Link]

- U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). [Link]

- Marques, M. R. C. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (2011). [Link]

- BioAssay Systems. Solubility Testing – Shake Flask Method. (Retrieved Jan 2026). [Link]

- Khan Academy. Solubility of organic compounds. (Retrieved Jan 2026). [Link]

- University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. (Retrieved Jan 2026). [Link]

- PubChem. 4-Ethynylbenzoic acid Compound Summary. (Retrieved Jan 2026). [Link]

- Jiménez, D. M., & Martínez, F. (2019). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 24(23), 4350.

- Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. (Retrieved Jan 2026). [Link]

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary, Ternary and Quaternary Mixtures.

- Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of this compound. Acta Crystallographica Section E, 71(10), o750–o751.

- National Institute of Standards and Technology.

- Hansen, C. M. Hansen Solubility Parameters Official Site. (Retrieved Jan 2026). [Link]

- Zhang, X., et al. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 38(12), 1102-1105.

- ResearchGate. Solubility of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2014). [Link]

- ResearchGate. Solubility comparison in dichloromethane. (2014). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 10602-00-3|4-Ethynylbenzoic acid|BLD Pharm [bldpharm.com]

- 3. 3-ETHYNYL-BENZOIC ACID price,buy 3-ETHYNYL-BENZOIC ACID - chemicalbook [chemicalbook.com]

- 4. Benzoic acid;ethyl acetate | C25H26O8 | CID 67577791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. 4-Ethynylbenzoic acid | C9H6O2 | CID 589706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Ethynyl-benzoic acid ethyl ester 95% | CAS: 178742-95-5 | AChemBlock [achemblock.com]

- 12. researchgate.net [researchgate.net]

- 13. alkalisci.com [alkalisci.com]

A Comprehensive Technical Guide on the Melting Point of 3-Ethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist with extensive experience in the physicochemical characterization of novel chemical entities, I have learned that mastery of foundational analytical techniques is what separates success from failure in research and development. The melting point, a seemingly basic parameter, is a profoundly informative characteristic. It is the frontline indicator of a substance's purity, identity, and crystalline form. This guide provides an in-depth, practical examination of the melting point of 3-ethynylbenzoic acid. We will move beyond a simple data point to dissect the nuances of its measurement, understand the variables that influence it, and establish robust, verifiable protocols for its accurate determination. This document is structured not as a rigid template, but as a logical journey from fundamental properties to expert application, reflecting the way a scientist critically approaches a characterization challenge.

Introduction to this compound: A Key Synthetic Intermediate

This compound (CAS No. 10601-99-7) is a bifunctional aromatic compound possessing both a carboxylic acid and a terminal alkyne. This unique structural combination renders it an exceptionally valuable building block in medicinal chemistry and materials science. The carboxylic acid group provides a handle for amide coupling and esterification, while the terminal alkyne is a versatile functional group for carbon-carbon bond formation, most notably in Sonogashira couplings and copper-catalyzed "click" chemistry.[1][2][3] Given its role as a precursor to complex target molecules, establishing the identity and purity of this compound is a critical first step in any synthetic campaign. The melting point serves as the initial gatekeeper for quality assessment.

Reported Melting Point of this compound: A Point of Critical Discussion

A review of commercially available this compound reveals a notable data point for its melting range. This information is summarized below.

Table 1: Reported Melting Point for this compound

| Supplier/Source | CAS Number | Reported Melting Point (°C) | Purity Assay |

| Sigma-Aldrich | 10601-99-7 | 164-171 | 95% |

Expert Analysis: The reported range of 164-171 °C is quite broad for a small molecule, which immediately suggests that factors beyond simple phase transition may be at play.[4] A broad melting range is a classic sign of impurities.[5] Furthermore, a lack of readily available, corroborating melting point data from other major chemical suppliers for this specific isomer makes it difficult to establish a consensus value. This underscores the absolute necessity for in-house verification by the end-user. An expert scientist should not take a supplier's Certificate of Analysis value as dogma but as a starting point for independent verification.

Key Factors Influencing the Melting Point Measurement

The observed melting point is not an immutable constant but is highly sensitive to both the intrinsic properties of the sample and the methodology used for its measurement.[6]

Chemical Purity

This is the most critical factor. Impurities disrupt the crystal lattice of the solid, lowering the energy required to break it apart. This results in a melting point depression and a broadening of the melting range .[5][7] For this compound, which is commonly synthesized via Sonogashira coupling, potential impurities include:

-

Homocoupled Dimer: The terminal alkyne can couple with itself in a side reaction (Glaser or Hay coupling) to form 1,4-bis(3-carboxyphenyl)buta-1,3-diyne.[1][8]

-

Residual Catalysts: Traces of palladium and copper catalysts used in the coupling reaction may remain.

-

Starting Materials: Unreacted starting materials, such as 3-iodobenzoic acid or 3-bromobenzoic acid.

-

Solvents: Residual solvents from the reaction or purification steps.

Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms. Different polymorphs have different crystal lattice arrangements and, consequently, different melting points. While no specific polymorphs of this compound are widely reported, researchers should be aware that different crystallization conditions could potentially yield different forms, leading to variability in the observed melting point.

Methodological Parameters

The technique used for measurement significantly impacts the result. The rate of heating is paramount. A fast heating rate does not allow for thermal equilibrium between the sample and the heating block, often leading to an artificially high and broad melting range.[6][9]

Diagram 1: Factors Influencing Melting Point Measurement

Caption: Key intrinsic and extrinsic factors affecting melting point results.

Authoritative Protocols for Accurate Melting Point Determination

To ensure data integrity, melting point determination must follow a standardized, validated procedure. The following protocols are based on guidelines from the United States Pharmacopeia (USP) and ASTM International.

Protocol 1: Capillary Melting Point Determination (USP <741> / ASTM E324)

This method is the universally accepted standard for regulatory and quality control purposes. Its trustworthiness is established through rigorous calibration and adherence to procedural controls.

Objective: To determine the melting range of a this compound sample using the capillary method.

Apparatus & Materials:

-

Melting point apparatus (calibrated)

-

Glass capillary tubes (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[10][11]

-

Certified melting point reference standards (e.g., caffeine, vanillin)

-

This compound sample, finely powdered and thoroughly dried.

Procedure:

-

Apparatus Calibration: Verify the calibration of the apparatus using at least two USP Melting Point Reference Standards that bracket the expected melting point of the sample.

-

Sample Preparation: Ensure the sample is dry. Gently grind the sample to a very fine powder.

-

Capillary Loading: Pack the dry powder into a capillary tube by tapping the sealed end on a hard surface until a tightly packed column of 2.5–3.5 mm is formed at the bottom.[11] Inconsistent packing leads to poor heat transfer and inaccurate results.

-

Heating:

-

Data Recording:

-

T1 (Onset): Record the temperature at which the column of the substance is observed to collapse against the side of the tube, or the first appearance of liquid.[11]

-

T2 (Completion): Record the temperature at which the last solid particle passes into the liquid phase.

-

-

Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow (typically < 2 °C).

Diagram 2: USP-Compliant Workflow for Capillary Melting Point Determination

Caption: Standard operating procedure for melting point determination.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative data than the capillary method. It measures the heat flow into a sample as a function of temperature. The melting process is observed as an endothermic peak.

Objective: To determine the melting point (onset) and enthalpy of fusion of this compound.

Procedure:

-

Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the powdered sample into an aluminum DSC pan. Crimp a lid onto the pan.

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Set the temperature program:

-

Equilibrate at a temperature well below the expected melt (e.g., 100 °C).

-

Ramp the temperature at a defined rate (e.g., 10 °C/min) to a temperature well above the melt (e.g., 190 °C).

-

-

-

Data Analysis:

-

The melting point is typically reported as the extrapolated onset temperature of the endothermic peak.

-

The area under the peak corresponds to the enthalpy of fusion (ΔHfus) , a valuable parameter for characterizing the crystal lattice energy.

-

Peak shape can also indicate purity; sharp, symmetric peaks suggest high purity, while broad, asymmetric peaks suggest impurities.

-

Conclusion

The melting point of this compound, while reported by suppliers, should not be accepted without critical evaluation and experimental verification. The value of 164-171 °C is notably broad, suggesting the presence of impurities which may arise from its common synthesis via Sonogashira coupling. For any application in research or drug development, an independent determination of the melting point using a standardized protocol, such as USP <741>, is mandatory. A sharp melting range, determined using a calibrated instrument and a slow heating rate, is a primary and indispensable indicator of the purity and quality required for reliable scientific outcomes.

References

- Google. (n.d.). Current time in San Diego, CA, US.

- ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (ASTM E324).

- U.S. Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE.

- Infinita Lab. (2021, August 11). Melting Points and the Melting Range of Organic Chemicals ASTM E324.

- United States Pharmacopeia. (n.d.). <741> Melting Range or Temperature. USP-NF.

- Kuppa, R. P. (2021, June 12). Melting point testing as per USP 741 [Video]. YouTube.

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

- Scribd. (n.d.). USP 741 Melting Point or Range.

- University of Calgary. (n.d.). Melting point determination.

- Royal Society of Chemistry. (2010). Gold catalyzes the Sonogashira coupling reaction without the requirement of palladium impurities.

- SSERC. (n.d.). Melting point determination.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.

- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.

- Wikipedia. (n.d.). Sonogashira coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- FAQ. (n.d.). What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate.

- Košak, U., & Gobec, S. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica, 67, 940-948.

- Hasnain, S. S. (2014). Acta E transforms from Structure Reports Online to Crystallographic Communications.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. This compound 95 10601-99-7 [sigmaaldrich.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. â©741⪠Melting Range or Temperature [doi.usp.org]

- 7. infinitalab.com [infinitalab.com]

- 8. depts.washington.edu [depts.washington.edu]

- 9. youtube.com [youtube.com]

- 10. uspbpep.com [uspbpep.com]

- 11. thinksrs.com [thinksrs.com]

3-Ethynylbenzoic acid chemical structure and formula

An In-Depth Technical Guide to 3-Ethynylbenzoic Acid: A Versatile Building Block for Modern Chemistry

Introduction

This compound is a bifunctional aromatic compound featuring a carboxylic acid and a terminal alkyne (ethynyl group) positioned in a meta-arrangement on a benzene ring. This unique architecture makes it a highly valuable and versatile building block in contemporary chemical research and development. Its dual reactivity allows for orthogonal chemical modifications, enabling the precise construction of complex molecular architectures. For researchers, scientists, and drug development professionals, this compound serves as a pivotal intermediate for synthesizing novel pharmaceutical agents, advanced functional materials, and sophisticated molecular probes. This guide provides a comprehensive technical overview of its core properties, synthesis, key applications, and safe handling protocols, grounded in established scientific principles.

Part 1: Core Molecular Profile

Understanding the fundamental characteristics of this compound is the first step toward harnessing its synthetic potential. Its identity is defined by a unique combination of a rigid aromatic core and two highly reactive functional groups.

Chemical Structure and Identifiers

The structure consists of a benzoic acid backbone with an ethynyl substituent at the C3 position. This meta-substitution pattern influences the molecule's geometry and electronic properties, which are critical for its role in constructing larger assemblies.

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 10601-99-7 | [1][2][3][4] |

| Molecular Formula | C₉H₆O₂ | [1][3] |

| Molecular Weight | 146.14 g/mol | [1][2][3] |

| Appearance | Powder | [2] |

| Melting Point | 164-171 °C | [2] |

| SMILES | C#CC1=CC(=CC=C1)C(=O)O | [1] |

| InChIKey | PHPIMLZTBYCDSX-UHFFFAOYSA-N | [1][2] |

| Storage | 2-8°C, under inert atmosphere | [2] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step. This strategy is widely adopted due to its high efficiency, functional group tolerance, and use of readily available starting materials.

Synthetic Rationale and Workflow

The core challenge is the direct ethynylation of the aromatic ring without interfering with the carboxylic acid group. The Sonogashira reaction is ideally suited for this, as it couples a terminal alkyne with an aryl halide under mild conditions.[5][6] To prevent self-coupling of the alkyne and ensure a clean reaction, a protecting group, typically trimethylsilyl (TMS), is used on the acetylene source.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol describes the synthesis starting from 3-iodobenzoic acid and trimethylsilylacetylene (TMSA).

Step 1: Sonogashira Coupling to form 3-((Trimethylsilyl)ethynyl)benzoic Acid

-

Inert Atmosphere: To a dried Schlenk flask, add 3-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Causality: An inert atmosphere is crucial because the Pd(0) active species in the catalytic cycle is sensitive to oxidation by air, which would deactivate the catalyst.[5]

-

-

Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N) or another suitable amine base, followed by anhydrous tetrahydrofuran (THF). Stir the mixture until all solids dissolve.

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise to the solution at room temperature.

-

Causality: TMSA is used as the alkyne source. The TMS group protects the acidic acetylenic proton, preventing base-mediated homocoupling (Glaser coupling) and ensuring selective cross-coupling.[2]

-

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, cool the mixture, dilute it with ethyl acetate, and wash with dilute HCl to remove the amine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude TMS-protected intermediate.

Step 2: Deprotection to form this compound

-

Reaction Setup: Dissolve the crude 3-((trimethylsilyl)ethynyl)benzoic acid from Step 1 in methanol (MeOH).

-

Base Addition: Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.1-0.2 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is fully converted.

-

Workup and Purification: Neutralize the reaction with dilute aqueous HCl until the pH is acidic, which will precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Part 3: Key Applications in Advanced Research

The utility of this compound stems from its ability to act as a heterobifunctional linker, where the carboxylic acid and alkyne groups can be addressed in separate, non-interfering reaction steps.

Application 1: The Lynchpin of Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an alkyne and an azide.[8]

This compound is an exemplary reagent for this transformation. The terminal alkyne is the reactive handle for the "click" reaction, while the carboxylic acid provides a site for attachment to other molecules of interest, such as proteins, drugs, or imaging agents. This is particularly powerful in drug development and bioconjugation.

Caption: Bioconjugation workflow using this compound as a linker.

In a typical workflow, the carboxylic acid is first activated (e.g., as an N-hydroxysuccinimide ester) and reacted with an amine on a target biomolecule. The resulting alkyne-tagged molecule can then be "clicked" onto a second molecule bearing an azide group, creating a stable covalent linkage.[9]

Application 2: Precursor for Functional Materials

The rigid, well-defined structure of this compound makes it an attractive building block (or "linker") for the synthesis of crystalline porous materials like Metal-Organic Frameworks (MOFs).[10] MOFs are constructed from metal ions or clusters connected by organic ligands.

While benzoic acids are common MOF linkers, the ethynyl group on this compound offers two key advantages:

-

Structural Rigidity: The linear ethynyl group extends the linker, allowing for the design of MOFs with specific pore sizes and geometries.

-

Post-Synthetic Modification (PSM): The alkyne group does not typically participate in the initial MOF assembly. After the framework is constructed, the alkyne remains available within the pores for subsequent chemical modification (e.g., via click chemistry), allowing for the interior surface of the MOF to be functionalized with new chemical groups. This is a powerful technique for tuning the properties of the material for applications in gas storage, separation, or catalysis.[8][11]

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound possesses specific hazards that must be managed with appropriate laboratory practices.

GHS Hazard Profile

| Hazard Class | GHS Statement | Pictogram | Signal Word | Reference(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [1][2] |

| Skin Sensitization | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning | [1][2] |

| Serious Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [1][2] |

Recommended Handling Protocols

Based on its hazard profile, the following personal protective equipment (PPE) and handling procedures are mandatory:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

-

Eye Protection: Wear chemical safety goggles or a face shield to prevent eye contact.[11][12]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) at all times.

-

Skin Protection: Wear a lab coat and ensure skin is not exposed. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.[2]

Conclusion